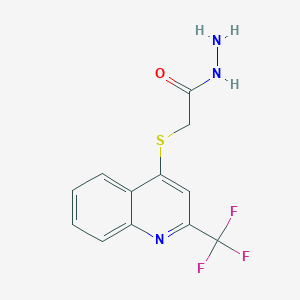

2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide

Description

Properties

IUPAC Name |

2-[2-(trifluoromethyl)quinolin-4-yl]sulfanylacetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3OS/c13-12(14,15)10-5-9(20-6-11(19)18-16)7-3-1-2-4-8(7)17-10/h1-5H,6,16H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBRUAHELAGQKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)SCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380667 |

Source

|

| Record name | 2-{[2-(Trifluoromethyl)quinolin-4-yl]sulfanyl}acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-43-7 |

Source

|

| Record name | 2-[[2-(Trifluoromethyl)-4-quinolinyl]thio]acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{[2-(Trifluoromethyl)quinolin-4-yl]sulfanyl}acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide: A Promising Scaffold for Drug Discovery

This guide provides a comprehensive technical overview of the synthesis and characterization of 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetohydrazide, a novel heterocyclic compound with significant potential in medicinal chemistry. The strategic incorporation of a trifluoromethyl group onto the quinoline core, combined with a flexible thioacetohydrazide side chain, presents a unique molecular architecture for interacting with biological targets. Quinoline derivatives have long been recognized for their broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The trifluoromethyl group often enhances metabolic stability, lipophilicity, and bioavailability of drug candidates.[3] This document outlines a detailed synthetic protocol, thorough characterization methods, and the underlying scientific rationale for each step, tailored for researchers and professionals in drug development.

Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a vital pharmacophore in drug discovery.[2] Its planar, aromatic structure allows it to intercalate with DNA and interact with various enzymes, making it a privileged scaffold in the design of therapeutics.[4][5] The introduction of a trifluoromethyl group is a well-established strategy in medicinal chemistry to improve a molecule's pharmacokinetic profile.[3][6] This electron-withdrawing group can alter the electronic properties of the quinoline ring, potentially modulating its binding affinity and reactivity. The thioacetohydrazide moiety introduces a versatile functional group that can participate in hydrogen bonding and act as a linker to other pharmacophores, making it a valuable component for building complex molecules with enhanced biological activity.[7][8]

Synthetic Pathway and Experimental Protocol

The synthesis of this compound is proposed via a two-step process, commencing with the nucleophilic substitution of a suitable quinoline precursor followed by hydrazinolysis. This approach is designed for efficiency and high yield, based on established synthetic methodologies for analogous compounds.[7][9]

Step 1: Synthesis of Ethyl 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetate

The initial step involves the S-alkylation of 2-(trifluoromethyl)quinoline-4-thiol with ethyl chloroacetate. The thiol group at the 4-position of the quinoline ring acts as a potent nucleophile, readily displacing the chloride from ethyl chloroacetate.

Protocol:

-

To a solution of 2-(trifluoromethyl)quinoline-4-thiol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate anion.

-

Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The resulting precipitate, ethyl 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetate, is collected by filtration, washed with water, and dried under vacuum.

Step 2: Synthesis of this compound

The second and final step is the conversion of the synthesized ester to the desired acetohydrazide via hydrazinolysis. Hydrazine hydrate serves as the source of the hydrazinyl group, which displaces the ethoxy group from the ester.

Protocol:

-

Suspend the crude ethyl 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (10 eq) to the suspension.

-

Reflux the reaction mixture for 4-6 hours, monitoring the disappearance of the starting material by TLC.

-

After completion, cool the reaction mixture in an ice bath to induce precipitation.

-

Collect the solid product, this compound, by filtration.

-

Recrystallize the crude product from ethanol to obtain the pure compound.

Caption: Key structural components of the target molecule.

Conclusion and Future Directions

This technical guide provides a robust framework for the synthesis and characterization of this compound. The described protocols are based on well-established chemical principles and are designed to be reproducible in a standard laboratory setting. The unique structural features of this compound make it an attractive candidate for further investigation in various drug discovery programs. Future work should focus on exploring its biological activities, particularly its potential as an anticancer or antimalarial agent, through in vitro and in vivo screening assays. Structure-activity relationship (SAR) studies, involving modifications of the quinoline core and the acetohydrazide side chain, could lead to the identification of more potent and selective therapeutic agents.

References

-

Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications - International Journal of Chemical Studies. Available from: [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. Available from: [Link]

-

Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed. Available from: [Link]

-

In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed. Available from: [Link]

-

Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - NIH. Available from: [Link]

-

Physical and analytical data of synthesized quinoline derivatives - ResearchGate. Available from: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. Available from: [Link]

-

(PDF) Synthesis and Spectroscopic Characterization of some Novel Pyrazoloquinoline, Pyrazolyltetrazine, and Thiazolidinone Derivatives - ResearchGate. Available from: [Link]

-

Physical and spectral data of compounds 2-15. | Download Table - ResearchGate. Available from: [Link]

-

Substituted 2-[(2-Oxo-2H-t[1][3][5]riazino [2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity - NIH. Available from: [Link]

-

Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - MDPI. Available from: [Link]

-

Thioester and thioacid synthesis by acylation of thiols (thiolation) - Organic Chemistry Portal. Available from: [Link]

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. Available from: [Link]

-

Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - ResearchGate. Available from: [Link]

-

Thioacetate-Based Initiators for the Synthesis of Thiol-End-Functionalized Poly(2-oxazoline)s - PubMed. Available from: [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. Available from: [Link]

-

Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. Available from: [Link]

-

Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - Sci-Hub. Available from: [Link]

-

Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - NIH. Available from: [Link]

-

Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - MDPI. Available from: [Link]

-

Thiohydrazides in the Synthesis of Functionalized Extranuclear Heterosteroids - MDPI. Available from: [Link]

-

Synthesis and Reactivity of 2-Acetylthiophenes Derivatives - MDPI. Available from: [Link]

-

Synthesis of Thiophene Derivatives of 1,3‐Diazabicyclo[3.1.0]hex‐3‐ene. - Sci-Hub. Available from: [Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemijournal.com [chemijournal.com]

- 4. Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Sci-Hub. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety / Molecules, 2016 [sci-hub.box]

- 9. Substituted 2-[(2-Oxo-2H-[1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide

An In-depth Technical Guide to the Physicochemical Properties of 2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

The journey of a potential therapeutic agent from conceptualization to clinical application is paved with meticulous characterization. Understanding the fundamental physicochemical properties of a molecule is not merely a preliminary checkbox; it is the bedrock upon which all subsequent pharmacological, toxicological, and formulation studies are built. The compound at the heart of this guide, this compound, belongs to a class of quinoline derivatives that have garnered significant interest for their diverse biological activities, including potential anticancer and antimicrobial effects.[1][2] The presence of the trifluoromethyl group, a common bioisostere in medicinal chemistry, suggests a molecule designed for enhanced metabolic stability and membrane permeability.[3]

This guide is structured to provide not just the "what" but the "why." We will delve into the core physicochemical attributes of this compound, explaining the causality behind the selection of analytical techniques and how the data generated informs the critical path of drug development. Each protocol described is a self-validating system, designed to ensure the integrity and reproducibility of the results.

Molecular Identity and Structural Elucidation

The unambiguous identification of a compound is the first principle of chemical research. All subsequent data are meaningless without a confirmed molecular structure and identity.

Chemical Structure and Identifiers

The foundational data for this compound are summarized below. These identifiers are crucial for database searches, regulatory submissions, and unambiguous scientific communication.

| Parameter | Data | Source(s) |

| IUPAC Name | 2-{[2-(Trifluoromethyl)-4-quinolinyl]sulfanyl}acetohydrazide | [4] |

| Synonyms | (2-Trifluoromethylquinolin-4-ylsulfanyl)acetic acid hydrazide | [4] |

| Molecular Formula | C₁₂H₁₀F₃N₃OS | [4] |

| Molecular Weight | 301.29 g/mol | [4] |

| CAS Number | Not readily available in searched literature. | |

| InChI Key | ZBBRUAHELAGQKV-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)SCC(=O)NN | [4] |

Spectroscopic Confirmation

Spectroscopic analysis provides the definitive "fingerprint" of the molecule. The combination of Mass Spectrometry, NMR, and IR spectroscopy is required to confirm the structure synthesized matches the intended target.

1.2.1 Mass Spectrometry (MS)

Mass spectrometry is pivotal for confirming the molecular weight and fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) is the gold standard.

-

Expected Result: An ESI-MS analysis in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 302.05. The mzCloud database confirms the availability of high-quality mass spectral data for this compound, including MS/MS fragmentation, which is invaluable for detailed structural confirmation.[4]

1.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to reveal distinct signals corresponding to the aromatic protons on the quinoline ring, a singlet for the methylene (-S-CH₂-) protons, and exchangeable protons for the hydrazide (-NHNH₂) moiety. Based on related structures, the quinoline protons would appear in the aromatic region (~δ 7.5-8.8 ppm), while the methylene singlet would likely be observed around δ 3.5-4.5 ppm.[2][5]

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments, including the characteristic signal of the trifluoromethyl carbon (a quartet due to C-F coupling), the carbonyl carbon (~δ 165-175 ppm), and the various aromatic and aliphatic carbons.[3][5]

-

¹⁹F NMR: This is a crucial experiment for any fluorinated compound. A single, sharp singlet is expected for the -CF₃ group, confirming its chemical environment.[2]

1.2.3 Infrared (IR) Spectroscopy

IR spectroscopy identifies the key functional groups present in the molecule.

-

Expected Peaks: The spectrum should display characteristic absorption bands for the N-H stretching of the hydrazide group (typically a pair of bands in the 3200-3400 cm⁻¹ region), the C=O stretching of the amide carbonyl (around 1650-1680 cm⁻¹), and C-F stretching bands for the trifluoromethyl group (strong absorptions in the 1100-1300 cm⁻¹ range).[6]

Core Physicochemical Properties

These properties dictate how the compound will behave in biological systems and during formulation. They are critical predictors of absorption, distribution, metabolism, and excretion (ADME).

Physical State and Melting Point

The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting point range (typically <2°C) is indicative of high purity, whereas a broad and depressed range suggests the presence of impurities.[7]

| Parameter | Expected Value / Status |

| Appearance | White to off-white crystalline solid |

| Melting Point (°C) | To be determined experimentally. Similar acetohydrazide derivatives exhibit melting points in the range of 150-220°C.[8] |

This protocol describes the standard procedure using a modern digital melting point apparatus (e.g., a Mel-Temp).[9]

-

Sample Preparation: Ensure the compound is completely dry and finely powdered.

-

Loading: Tap the open end of a capillary tube into the powdered sample to load a small amount (2-3 mm height).

-

Packing: Drop the capillary tube, sealed-end down, through a long glass tube onto a hard surface to tightly pack the sample.

-

Initial Determination: Place the capillary in the apparatus and heat rapidly to find an approximate melting range. This saves time in subsequent, more precise measurements.[7]

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to ~20°C below the approximate melting point.[9]

-

Measurement: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁-T₂.

-

Validation: Repeat the measurement at least twice with fresh samples. Consistent values confirm the result.

Solubility Profile

Solubility is arguably the most critical physicochemical property for drug development. Poor aqueous solubility can lead to low bioavailability and hinder the development of intravenous formulations.

-

Structural Insight: The molecule possesses a large, hydrophobic quinoline ring system and a lipophilic -CF₃ group, suggesting poor intrinsic solubility in aqueous media. The hydrazide moiety offers some hydrogen bonding capability, but this is unlikely to overcome the hydrophobicity of the core structure. Therefore, good solubility is expected in polar aprotic organic solvents.[10]

| Solvent | Expected Solubility | Rationale |

| Water | Low / Insoluble | Dominated by hydrophobic quinoline core. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Low / Insoluble | Simulates physiological pH; unlikely to significantly improve solubility without ionizable groups in this range. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules.[11] |

| Dimethylformamide (DMF) | Soluble | Similar properties to DMSO.[10] |

| Ethanol / Methanol | Sparingly Soluble to Soluble | May require gentle heating or sonication to achieve higher concentrations.[11] |

This is the gold-standard method for measuring equilibrium solubility.[10]

-

Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., PBS pH 7.4, DMSO) in a sealed glass vial. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution. A 0.22 µm syringe filter is recommended to remove all particulate matter.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

-

Analysis: Determine the concentration of the compound in the diluted supernatant using a validated analytical method, typically HPLC with UV detection.

-

Calculation: Back-calculate the concentration in the original undissolved supernatant to determine the solubility in units like mg/mL or µM.

The following diagram illustrates a logical, tiered approach to solubility testing, prioritizing solvents most relevant to biological assays.[12]

Caption: Tiered workflow for solubility determination.

Lipophilicity (LogP) and Acidity (pKa)

-

LogP (Octanol-Water Partition Coefficient): This value measures a compound's lipophilicity and is a key predictor of its ability to cross cell membranes. A high LogP is often associated with good permeability but can also lead to issues like poor solubility and non-specific binding.

-

pKa (Ionization Constant): This indicates the strength of an acid or base. The hydrazide moiety is weakly basic. Knowing the pKa is critical for predicting the charge state of the molecule at different physiological pH values, which in turn affects solubility, permeability, and receptor binding.

These values are best determined experimentally, for which standard protocols (e.g., HPLC-based methods for LogP, potentiometric titration for pKa) are available.[13]

Purity Assessment

Ensuring the purity of the compound is paramount for the reliability of all biological and physicochemical data. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.

The goal is to develop a method that provides a sharp, symmetrical peak for the main compound, well-resolved from any impurities.

-

Column Selection: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a standard starting point for compounds of this polarity.[14]

-

Mobile Phase: A gradient elution using Acetonitrile (Solvent B) and water with a modifier like 0.1% formic acid or trifluoroacetic acid (Solvent A) is typical. The acid modifier helps to produce sharp peak shapes for basic compounds like quinolines.[15]

-

Example Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then re-equilibrate.

-

-

Flow Rate: A standard analytical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound shows strong absorbance (e.g., 254 nm or a wavelength maximum determined by a photodiode array [PDA] detector).

-

Sample Preparation: Dissolve the compound in a suitable solvent (like DMSO or Acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject a small volume (e.g., 10 µL) and record the chromatogram.

-

Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >95% is typically required for biological screening.

Caption: Iterative workflow for HPLC method development.

Conclusion and Forward Look

This guide has outlined the essential physicochemical properties of this compound and provided the authoritative, field-proven protocols for their determination. The data derived from these experiments—identity, purity, melting point, solubility, and lipophilicity—form a critical data package. This package enables informed decisions in the drug development process, from designing in vitro and in vivo experiments to developing stable, bioavailable formulations. The trifluoromethyl-quinoline scaffold remains a promising area for therapeutic innovation, and a robust understanding of its fundamental chemical nature is the indispensable first step toward realizing that potential.

References

-

University of Calgary. (n.d.). Melting point determination. Department of Chemistry. [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

-

SSERC. (n.d.). Melting point determination. [Link]

-

Vigyan College. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

IOP Conference Series: Earth and Environmental Science. (2020). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. [Link]

-

mzCloud. (2016, September 13). 2 2 Trifluoromethyl 4 quinolyl thio ethanohydrazide. [Link]

-

International Journal of Pharmaceutical Erudition. (n.d.). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3-YL]METHYL}-4H-1,2,4-TRIAZOL-4-AMINE. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. [Link]

-

ResearchGate. (2008). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]

-

ResearchGate. (n.d.). Spectral Characterization of N'-arylidene-2-(quinolin -8-yloxy) acetohydrazides 3a-j. [Link]

-

PubMed. (n.d.). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. [Link]

-

Pakistan Journal of Pharmaceutical Sciences. (n.d.). Synthesis, spectral analysis and antibacterial evaluation of N'- substituted-2-(5-(3-chlorophenyl). [Link]

-

European Union Reference Laboratory for alternatives to animal testing. (2021, February 15). STANDARD OPERATING PROCEDURE for solubility testing. [Link]

-

MDPI. (n.d.). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. [Link]

-

RSC Publishing. (n.d.). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. [Link]

-

MDPI. (2023, August 27). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. [Link]

-

OSHA. (n.d.). HYDRAZINE Method no.: 20. [Link]

-

International Journal of Drug Delivery Technology. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. [Link]

-

MDPI. (2023, July 7). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. [Link]

-

ResearchGate. (2024, July 19). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. [Link]

-

National Toxicology Program. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. [Link]

-

NIH National Center for Biotechnology Information. (2023, November 26). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. [Link]

Sources

- 1. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mzCloud – 2 2 Trifluoromethyl 4 quinolyl thio ethanohydrazide [mzcloud.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ijsred.com [ijsred.com]

- 15. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]

Spectroscopic Characterization of 2-((2-(Trifluoromethyl)quinolin-4-yl)thio)acetohydrazide: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetohydrazide, a molecule of interest in medicinal chemistry and drug development. The inherent structural features of this compound, including the quinoline core, the trifluoromethyl group, and the acetohydrazide side chain, give rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its unambiguous identification, purity assessment, and the elucidation of its chemical behavior. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols for its characterization by mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Introduction: The Significance of Trifluoromethylated Quinolines

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] The introduction of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][4][5] Consequently, trifluoromethylated quinolines represent a promising class of compounds for the development of new chemical entities.[2][4] The title compound, this compound, with its reactive hydrazide moiety, is a versatile intermediate for the synthesis of more complex bioactive molecules, such as hydrazones.[2][3][6]

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (Formula: C₁₂H₁₀F₃N₃OS), high-resolution mass spectrometry (HRMS) is the method of choice for accurate mass determination.[2]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount (approximately 1 mg) of the compound in a suitable solvent such as methanol or acetonitrile to a final concentration of 10-100 µg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q Exactive Orbitrap mass spectrometer.[7]

-

Ionization: Employ electrospray ionization (ESI) in positive ion mode, as the hydrazide and quinoline nitrogens are readily protonated.

-

Mass Analysis: Acquire the full scan mass spectrum over a mass-to-charge (m/z) range of 100-500.

-

Data Analysis: Determine the m/z of the protonated molecule [M+H]⁺ and compare it with the calculated exact mass.

Data Interpretation and Expected Results

The mzCloud database provides mass spectral data for 2-{[2-(Trifluoromethyl)-4-quinolyl]thio}ethanohydrazide, confirming its molecular formula as C₁₂H₁₀F₃N₃OS.[7] The expected monoisotopic mass of the neutral molecule is 317.0500 g/mol . In positive ion ESI-MS, the most prominent ion observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 318.0578.

| Parameter | Expected Value |

| Molecular Formula | C₁₂H₁₀F₃N₃OS |

| Monoisotopic Mass | 317.0500 u |

| [M+H]⁺ (Calculated) | 318.0578 u |

Tandem mass spectrometry (MS/MS) experiments can be performed on the [M+H]⁺ ion to obtain structural information through fragmentation analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-F, and aromatic C=C bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Record the spectrum in the mid-IR range (4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction to remove atmospheric and instrumental interferences.

Data Interpretation and Expected Absorption Bands

Based on the analysis of similar structures, the following characteristic IR bands are anticipated:[5][8]

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H (hydrazide) | 3300 - 3200 | Stretching vibrations of the N-H bonds |

| C-H (aromatic) | 3100 - 3000 | Stretching vibrations of the quinoline C-H |

| C=O (amide I) | 1680 - 1650 | Stretching vibration of the carbonyl group |

| C=N, C=C (aromatic) | 1600 - 1450 | Ring stretching vibrations of the quinoline |

| C-F (trifluoromethyl) | 1350 - 1100 | Strong, characteristic C-F stretching bands |

The presence of a strong absorption band in the 1350-1100 cm⁻¹ region is a clear indicator of the trifluoromethyl group.[5] The carbonyl stretch is a key diagnostic peak for the acetohydrazide moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential for complete structural elucidation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) to obtain the final spectra.

Data Interpretation and Expected Chemical Shifts

¹H NMR: The proton NMR spectrum will provide information on the number and environment of the hydrogen atoms.

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Quinoline aromatic protons | 8.5 - 7.5 | m | Complex multiplet pattern characteristic of the substituted quinoline ring.[1] |

| -S-CH₂- | ~4.0 | s | Singlet for the methylene protons adjacent to the sulfur atom.[8] |

| -NH-NH₂ | Variable (broad singlets) | br s | Chemical shifts are concentration and solvent dependent.[9][10] |

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments.

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Notes |

| Quinoline aromatic carbons | 150 - 120 | A series of signals corresponding to the carbons of the quinoline ring.[1] |

| C=O (amide) | 170 - 165 | The carbonyl carbon of the acetohydrazide moiety.[1] |

| -CF₃ | 125 - 120 (quartet) | The trifluoromethyl carbon will appear as a quartet due to coupling with the fluorine atoms. |

| -S-CH₂- | ~35 | The methylene carbon adjacent to the sulfur atom. |

¹⁹F NMR: The fluorine NMR spectrum is a direct and sensitive method for observing the trifluoromethyl group.

| Fluorine(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -CF₃ | ~ -60 | s | A single, sharp singlet is expected for the three equivalent fluorine atoms.[2] |

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of the target compound.

Conclusion

The comprehensive spectroscopic analysis of this compound through a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a robust and reliable method for its structural confirmation and purity assessment. The data and protocols presented in this guide offer a solid foundation for researchers working with this and related compounds, ensuring the integrity and reproducibility of their scientific findings. The unique spectral features arising from the trifluoromethylated quinoline core and the acetohydrazide side chain serve as key identifiers, facilitating its use in further synthetic transformations and biological investigations.

References

-

mzCloud - 2 2 Trifluoromethyl 4 quinolyl thio ethanohydrazide. (2016). HighChem LLC. [Link]

-

Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (2021). National Institutes of Health. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences. [Link]

-

¹H-NMR spectral data of acetohydrazide derivative of CZT. (n.d.). ResearchGate. [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). PubMed Central. [Link]

-

Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. (2023). National Institutes of Health. [Link]

-

Substituted 2-[(2-Oxo-2H-[1][7][9]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity. (2021). National Institutes of Health. [Link]

-

2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013). PubMed Central. [Link]

-

Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. (2023). MDPI. [Link]

-

Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2019). MDPI. [Link]

-

Synthesis, spectral analysis and antibacterial evaluation of N'- substituted-2-(5-(3-chlorophenyl). (n.d.). Connect Journals. [Link]

-

Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. (n.d.). ResearchGate. [Link]

-

(PDF) Synthesis and Cytotoxic Activity against K562 and MCF7 Cell Lines of Some N -(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazoline-2-yl)thio)acetamide Compounds. (2019). ResearchGate. [Link]

-

synthesis, characterization of some new thiazolidin-4-one derivatives compounds and evaluation of the. (2021). Connect Journals. [Link]

-

2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013). ResearchGate. [Link]

-

Exploration of N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide derivatives as anticancer and radiosensitizing agents. (2021). PubMed. [Link]

Sources

- 1. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jelsciences.com [jelsciences.com]

- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mzCloud – 2 2 Trifluoromethyl 4 quinolyl thio ethanohydrazide [mzcloud.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Trifluoromethylquinoline Scaffold: A Privileged Motif for Targeting Key Pathologies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (-CF3) group into the quinoline core has given rise to a class of compounds with significant therapeutic potential. The unique physicochemical properties conferred by the -CF3 moiety, such as enhanced metabolic stability, increased lipophilicity, and improved target binding affinity, have positioned trifluoromethylquinolines as promising candidates for drug development across a spectrum of diseases. This technical guide provides a comprehensive overview of the key therapeutic targets of trifluoromethylquinoline compounds, with a focus on their applications in oncology, infectious diseases, and neurology. We delve into the molecular mechanisms of action, present quantitative data on their biological activity, and provide detailed experimental protocols for their evaluation. Furthermore, we visualize the intricate signaling pathways modulated by these compounds to offer a deeper understanding of their therapeutic rationale.

Introduction: The Physicochemical Advantages of the Trifluoromethyl Group in Quinoline Scaffolds

The quinoline ring is a well-established pharmacophore found in numerous approved drugs.[1][2] The addition of a trifluoromethyl group significantly alters the electronic and steric properties of the quinoline scaffold, leading to several advantages in drug design.[3] The strong electron-withdrawing nature of the -CF3 group can enhance the binding affinity of the molecule to its biological target through favorable electrostatic interactions. Moreover, the C-F bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation and thereby increasing the compound's in vivo half-life. This enhanced metabolic stability often translates to improved pharmacokinetic profiles.[1] The lipophilicity of a molecule is also increased with the addition of a -CF3 group, which can improve its ability to cross cellular membranes and reach intracellular targets.[4] These collective properties make trifluoromethylquinolines a highly attractive class of compounds for medicinal chemists.

Anticancer Applications: Targeting Aberrant Signaling in Malignancies

Trifluoromethylquinoline derivatives have emerged as a significant class of anticancer agents, primarily through their ability to inhibit key signaling pathways that drive tumor growth and survival.[1]

Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary mechanism of action for many anticancer trifluoromethylquinolines is the inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR). Overexpression and mutations of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC), leading to uncontrolled cell proliferation and survival.[5][6]

Trifluoromethylquinoline-based EGFR inhibitors, such as gefitinib and erlotinib, act as ATP-competitive inhibitors at the kinase domain of EGFR.[5][7] By binding to the ATP-binding pocket, they prevent the autophosphorylation of the receptor, thereby blocking the downstream activation of pro-survival signaling cascades like the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[8] This ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.

Signaling Pathway: EGFR and Downstream Cascades

Caption: EGFR signaling pathway and points of inhibition.

The efficacy of trifluoromethylquinoline-based EGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Gefitinib | Various NSCLC lines | Non-Small Cell Lung Cancer | Varies | [9] |

| Erlotinib | Various NSCLC lines | Non-Small Cell Lung Cancer | Varies | [7][9][10] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 | Leukemia | 19.88 ± 3.35 | [11] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | U937 | Leukemia | 43.95 ± 3.53 | [11] |

Targeting Serum and Glucocorticoid-Regulated Kinase 1 (SGK1)

Recent studies have identified Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) as another promising target for trifluoromethylquinoline compounds in cancer therapy.[11] SGK1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and resistance to therapy.[2][12][13]

SGK1 is a downstream effector of the PI3K pathway and shares substrate overlap with Akt.[13][14] By inhibiting SGK1, trifluoromethylquinoline derivatives can disrupt pro-survival signaling, leading to apoptosis and cell cycle arrest in cancer cells.[11] The selective inhibition of SGK1 offers a potential therapeutic strategy, especially in cancers where this pathway is hyperactivated.[2][12]

Signaling Pathway: PI3K/SGK1 Axis

Caption: Mechanism of voltage-gated sodium channel blockade.

Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in live cells, providing a detailed understanding of how a compound modulates channel function. [15][16][17][18][19] Materials:

-

Cells expressing the sodium channel of interest (e.g., primary neurons or a stable cell line)

-

Patch clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries for pulling patch pipettes

-

Intracellular and extracellular recording solutions

-

Trifluoromethylquinoline compound

Procedure:

-

Culture the cells on coverslips suitable for microscopy.

-

Pull a glass micropipette to a resistance of 3-7 MΩ and fill it with intracellular solution.

-

Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.

-

Under microscopic guidance, approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential (e.g., -80 mV).

-

Apply voltage steps to elicit sodium currents and record the baseline currents.

-

Perfuse the cell with the extracellular solution containing the trifluoromethylquinoline compound at various concentrations.

-

Record the sodium currents in the presence of the compound.

-

Analyze the data to determine the effect of the compound on channel kinetics (e.g., peak current, activation, inactivation) and calculate the IC50 for channel blockade.

Conclusion and Future Perspectives

Trifluoromethylquinoline compounds represent a versatile and promising class of molecules with diverse therapeutic applications. Their unique chemical properties have enabled the development of potent inhibitors for a range of important biological targets. The continued exploration of this chemical space, coupled with a deeper understanding of their mechanisms of action, holds great promise for the discovery of novel and effective therapies for cancer, infectious diseases, and neurological disorders. Future research should focus on optimizing the selectivity and pharmacokinetic profiles of these compounds to enhance their therapeutic index and clinical potential.

References

- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.

- Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. PubMed.

- Concordance between IC50 values for gefitinib vs erlotinib. Forty five...

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.

- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.

- Simplified schematic diagram of the EGFR signaling pathway depicting...

- Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents Th

- Discovery of Quinoline‐Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels | Request PDF.

- Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - Fingerprint. Georgia Southern University.

- Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Benchchem.

- Rational Design and Lead Optimisation of Potent Antimalarial Quinazolinediones and Their Cytotoxicity against MCF-7. MalariaWorld.

- Biological activities of quinoline deriv

- Gefitinib and Erlotinib in Metastatic Non-Small Cell Lung Cancer: A Meta-Analysis of Toxicity and Efficacy of Randomized Clinical Trials. PMC - NIH.

- Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. Georgia Southern University.

- Identification of Novel Inhibitors Targeting SGK1 via Ensemble-Based Virtual Screening Method, Biological Evaluation and Molecular Dynamics Simul

- Erlotinib and gefitinib for treating non-small cell lung cancer that has progressed following prior chemotherapy (review of NICE technology appraisals 162 and 175)

- Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer p

- efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi.

- Gefitinib and erlotinib in metastatic non-small cell lung cancer: a meta-analysis of toxicity and efficacy of randomized clinical trials. PubMed.

- Voltage gated sodium channel structure and function. (A) The channel... | Download Scientific Diagram.

- SGK1 in Cancer: Biomarker and Drug Target. PMC - NIH.

- SGK (Inhibitors Agonists Modul

- Inhibition of SGK1 potentiates the anticancer activity of PI3K inhibitor in NSCLC cells through modulation of mTORC1, p‑ERK and β‑c

- Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. PubMed.

- Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad Antibodies.

- Voltage-g

- Cell Cycle Protocols. BD Biosciences.

- Schematic diagram of the role of SGK1 in governing the reciprocal...

- Cell Cycle Analysis.

- Voltage-gated sodium channel structure, function and distribution in CNS.

- In vitro assessment for cytotoxicity screening of new antimalarial candid

- IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLIC

- Whole Cell P

- Emerging Role of Serum Glucocorticoid-Regulated Kinase 1 in P

- Structure and function of voltage-gated sodium channels. PMC - PubMed Central.

- SGK1 Kinase Assay.

- Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A System

- Application Notes and Protocols for Whole-Cell Patch Clamp Recordings of Hm1a-Sensitive Neurons. Benchchem.

- In vitro assessment for cytotoxicity screening of new antimalarial candid

- PI3K/AKT/mTOR p

- PI3K/mTOR/AKT Signaling P

- SGK1: The Dark Side of PI3K Signaling. PMC - PubMed Central.

- Whole Cell P

- p

- P

Sources

- 1. kumc.edu [kumc.edu]

- 2. broadpharm.com [broadpharm.com]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. atcc.org [atcc.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 13. bosterbio.com [bosterbio.com]

- 14. SGK1: The Dark Side of PI3K Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. axolbio.com [axolbio.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Whole Cell Patch Clamp Protocol [protocols.io]

- 18. docs.axolbio.com [docs.axolbio.com]

- 19. Patch Clamp Protocol [labome.com]

In Silico ADMET Profiling of 2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide: A Technical Guide for Early-Stage Drug Discovery

Abstract

In the landscape of modern drug discovery, the early-stage assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount to de-risking candidates and reducing late-stage attrition.[1][2] This technical guide provides a comprehensive, in-silico-first framework for predicting the ADMET properties of the novel compound 2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide. By leveraging a suite of validated, freely accessible computational tools, we present a structured workflow designed for researchers, medicinal chemists, and drug development professionals. This guide emphasizes not just the prediction of ADMET parameters but the scientific rationale behind the selection of computational models and the interpretation of the resulting data, thereby providing a robust, self-validating system for early-stage candidate evaluation.

Introduction: The Imperative of Early-Stage ADMET Assessment

The journey of a drug from concept to clinic is fraught with challenges, with a significant percentage of candidates failing due to unfavorable pharmacokinetic or toxicity profiles.[3][4][5] The principle of "fail early, fail cheap" underscores the necessity of integrating ADMET profiling at the very beginning of the discovery pipeline. Computational, or in silico, methods offer a time- and resource-efficient strategy to generate a preliminary ADMET profile, flagging potential liabilities long before costly synthesis and in vitro testing.[4][5][6]

This guide focuses on a case study of This compound , a compound featuring a quinoline scaffold. Quinoline derivatives are a significant class of heterocyclic compounds known for a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[7][8] The molecule also incorporates a trifluoromethyl (CF3) group, a common moiety in medicinal chemistry used to enhance metabolic stability, lipophilicity, and binding affinity.[9][10][11][12] Understanding the interplay between these structural features and the overall ADMET profile is critical for its development.

Molecular Preparation and Physicochemical Foundation

The first step in any in silico analysis is to represent the molecule in a machine-readable format. The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for our target compound is essential for input into predictive web servers.

Target Compound: this compound SMILES String: C1=CC=C2C(=C1)C(=NC(=C2S(=O)(=O)CC(=O)NN)C(F)(F)F)

A foundational analysis begins with the prediction of key physicochemical properties, which are strong determinants of a compound's pharmacokinetic behavior.[13] These properties are often evaluated against established guidelines like Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a candidate for oral administration.[14][15][16][17]

Lipinski's Rule of Five Criteria:

-

Molecular Weight (MW) < 500 Daltons

-

LogP (a measure of lipophilicity) < 5

-

Hydrogen Bond Donors (HBD) ≤ 5

-

Hydrogen Bond Acceptors (HBA) ≤ 10

Workflow for Physicochemical and Drug-Likeness Prediction

The following diagram outlines the initial workflow for obtaining these foundational properties using a tool like SwissADME.

Caption: Initial workflow for physicochemical property prediction.

In Silico Pharmacokinetic (ADME) Profile Prediction

With the foundational properties established, we proceed to predict the specific ADME characteristics using a combination of web servers to ensure a more robust and cross-validated profile. For this guide, we will utilize SwissADME and pkCSM .[18][1][2][19][20][21]

Absorption

Key parameters for absorption include gastrointestinal (GI) absorption and permeability across biological barriers like the Caco-2 cell line model. We also assess if the compound is a substrate or inhibitor of P-glycoprotein (P-gp), an important efflux transporter that can limit drug absorption and distribution.[22]

Distribution

Distribution predictions focus on the extent to which a compound spreads throughout the body's fluids and tissues. Critical parameters include Blood-Brain Barrier (BBB) permeability, which indicates potential for CNS effects (desired or undesired), and plasma protein binding (PPB), which affects the free concentration of the drug available to act on its target.

Metabolism

Metabolism is primarily mediated by the Cytochrome P450 (CYP) family of enzymes. Predicting whether our compound is a substrate or inhibitor of key CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is crucial for anticipating drug-drug interactions and understanding its metabolic stability.[22] The presence of the trifluoromethyl group is expected to enhance metabolic stability by making the molecule more resistant to oxidative metabolism.[9][10]

Excretion

Excretion models predict how the compound is cleared from the body, often focusing on total clearance and potential for renal excretion via organic cation transporters (OCTs).

Predicted ADME Properties Summary

The following table summarizes the predicted ADME properties for this compound, compiled from SwissADME and pkCSM.

| ADMET Property | Parameter | Predicted Value (SwissADME) | Predicted Value (pkCSM) | Interpretation & Justification |

| Physicochemistry | Molecular Weight | 345.31 g/mol | - | Meets Lipinski's rule (<500), suggesting good size for oral absorption.[14][15] |

| LogP (Consensus) | 2.85 | 3.12 | Optimal lipophilicity for membrane permeability without excessive accumulation in fatty tissues.[13][16] | |

| Water Solubility | Moderately Soluble | -0.89 log mol/L | Suggests sufficient solubility for absorption from the GI tract. | |

| H-Bond Acceptors | 6 | - | Meets Lipinski's rule (≤10).[14][15] | |

| H-Bond Donors | 3 | - | Meets Lipinski's rule (≤5).[14][15] | |

| Absorption | GI Absorption | High | 92.5% | High probability of being well-absorbed from the gut. |

| P-gp Substrate | No | No | Not likely to be removed from cells by the P-gp efflux pump, enhancing bioavailability. | |

| Distribution | BBB Permeant | No | No (-1.2 logBB) | Unlikely to cross the blood-brain barrier, reducing the potential for CNS side effects. |

| CNS Permeability | - | -1.9 logPS | Further confirms low permeability into the central nervous system. | |

| Metabolism | CYP1A2 Inhibitor | No | No | Low risk of drug-drug interactions involving this enzyme. |

| CYP2C9 Inhibitor | Yes | Yes | Potential Liability: May interact with drugs metabolized by CYP2C9 (e.g., warfarin). | |

| CYP2C19 Inhibitor | No | No | Low risk of interactions. | |

| CYP2D6 Inhibitor | No | Yes | Potential Liability: Conflicting results warrant caution. May interact with drugs metabolized by CYP2D6. | |

| CYP3A4 Inhibitor | No | No | Low risk of interactions with a major drug-metabolizing enzyme. | |

| Excretion | Total Clearance | - | 0.5 mL/min/kg | Indicates a moderate rate of clearance from the body. |

| Drug-Likeness | Lipinski Violations | 0 | - | High drug-likeness according to Lipinski's Rule of Five.[14][15][16][17] |

In Silico Toxicity (T) Profile Prediction

Toxicity is a major cause of drug failure. Early prediction of potential toxicities is therefore a critical step. For this, we use the ProTox-II web server, which provides predictions for various toxicity endpoints, including organ toxicity, mutagenicity, and carcinogenicity, based on a combination of machine learning models and fragment propensities.[23][24][25][26][27]

Workflow for Toxicity Prediction

Caption: Workflow for predicting key toxicity endpoints.

Predicted Toxicity Profile Summary

| Toxicity Endpoint | Parameter | Predicted Result (ProTox-II) | Confidence Score | Interpretation & Justification |

| Acute Toxicity | Predicted LD50 | 700 mg/kg | 0.75 | Class 4 (Harmful if swallowed). Indicates moderate acute toxicity. |

| Organ Toxicity | Hepatotoxicity | Inactive | 0.68 | Low probability of causing drug-induced liver injury.[24][27] |

| Genotoxicity | Mutagenicity (Ames) | Inactive | 0.71 | Unlikely to be mutagenic, a crucial safety parameter. |

| Carcinogenicity | Carcinogenicity | Inactive | 0.59 | Low probability of being carcinogenic. |

| Immunotoxicity | Immunotoxicity | Inactive | 0.82 | High confidence that the compound will not cause immune system toxicity. |

Integrated Analysis and Self-Validating Protocols

An effective in silico protocol must be self-validating. This is achieved not by a single tool, but by an integrated workflow that cross-references predictions and critically evaluates the confidence and applicability domain of each model.

Protocol 1: Comprehensive ADME Prediction using SwissADME

-

Input Molecule: Paste the SMILES string of the target compound into the input box.

-

Execute Analysis: Click the "Run" button to initiate the calculations.

-

Data Collection: Systematically collect the data from the output panel, focusing on:

-

Physicochemical Properties: MW, LogP, TPSA, and solubility.

-

Lipophilicity: Consensus LogP value.

-

Pharmacokinetics: GI absorption, BBB permeant status, and CYP inhibitor predictions.

-

Drug-Likeness: Number of Lipinski violations.

-

-

Rationale Check: The SwissADME platform integrates multiple predictive models. The "Consensus LogP" is a trustworthy metric as it averages results from five different predictors. The BOILED-Egg model provides an intuitive graphical assessment of passive absorption and brain penetration.[28]

Protocol 2: Quantitative Pharmacokinetics and Toxicity with pkCSM

-

Input Molecule: Submit the SMILES string.

-

Execute Analysis: Run the prediction.

-

Data Collection: Collect quantitative predictions for parameters such as:

-

Absorption: Caco-2 permeability.

-

Distribution: BBB permeability (logBB), CNS permeability (logPS).

-

Metabolism: Substrate/inhibitor status for CYP isoforms.

-

Excretion: Total Clearance.

-

Toxicity: AMES toxicity, hERG I inhibition, Hepatotoxicity.

-

-

Cross-Validation: Compare the qualitative predictions from SwissADME (e.g., "High" GI absorption) with the quantitative results from pkCSM (e.g., absorption percentage). Discrepancies, such as the conflicting CYP2D6 inhibitor prediction, should be flagged for future in vitro investigation.

Protocol 3: In-Depth Toxicity Assessment with ProTox-II

-

Input Molecule: Draw the structure or paste the SMILES string.

-

Execute Analysis: Click "Start ProTox-II Prediction".

-

Data Collection: Record the predicted LD50 value, toxicity class, and the active/inactive predictions for hepatotoxicity, carcinogenicity, mutagenicity, and immunotoxicity.

-

Confidence Assessment: Crucially, record the confidence score for each prediction. A high confidence score (>0.7) lends greater weight to the prediction. The tool's comparison to structurally similar compounds with known toxicity provides an additional layer of validation.[23][26]

Conclusion and Strategic Recommendations

The in silico ADMET profile of This compound is largely favorable, positioning it as a promising candidate for further investigation.

Key Strengths:

-

Excellent Drug-Likeness: The compound adheres to Lipinski's Rule of Five, with an ideal molecular weight and lipophilicity for oral bioavailability.[14][15][16][17]

-

Good Absorption and Distribution: Predictions indicate high gastrointestinal absorption and, importantly, low penetration of the blood-brain barrier, which minimizes the risk of off-target CNS effects.

-

Favorable Safety Profile: The compound is predicted to be non-mutagenic, non-carcinogenic, and non-immunotoxic with a low risk of hepatotoxicity.

Potential Liabilities and Next Steps:

-

CYP Inhibition: The primary concern is the predicted inhibition of CYP2C9 and potentially CYP2D6. This represents a significant risk for drug-drug interactions.

-

Recommendation: Prioritize in vitro CYP inhibition assays for these specific isoforms to confirm or refute the in silico predictions. If inhibition is confirmed, medicinal chemistry efforts could be directed toward structural modifications that mitigate this effect without compromising desired activity.

-

-

Acute Toxicity: The predicted LD50 places the compound in toxicity class 4. While this may be acceptable depending on the therapeutic indication and dose, it warrants consideration.

-

Recommendation: An early in vitro cytotoxicity assay (e.g., using HepG2 cells) should be conducted to establish a preliminary therapeutic window.

-

By integrating data from multiple predictive platforms and critically assessing the confidence of each prediction, this guide provides a robust and actionable ADMET profile that can effectively guide the next stages of drug development.

References

- Lipinski's rule of five – Knowledge and References. Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1080/1061186X.2021.1923625]

- Lipinski's rule of five. Wikipedia. [URL: https://en.wikipedia.org/wiki/Lipinski%27s_rule_of_five]

- Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic acids research, 46(W1), W257–W263. [URL: https://pubmed.ncbi.nlm.nih.gov/29718510/]

- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [URL: https://www.sailife.com/understanding-lipinskis-rule-of-5-and-the-role-of-logp-value-in-drug-design-and-development/]

- Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [URL: https://zenovel.com/blog/lipinskis-rule-of-5-in-modern-drug-discovery/]

- Insilico toxicity prediction by using ProTox-II computational tools. Preprints.org. [URL: https://www.preprints.org/manuscript/202404.0856/v1]

- ProTox-II: a webserver for the prediction of toxicity of chemicals. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/ProTox-II%3A-a-webserver-for-the-prediction-of-of-Banerjee-Eckert/1d9532673551d071b7828b8437f8d2771d5b3d4f]

- Mastering Lipinski Rules for Effective Drug Development. bioaccess. [URL: https://bioaccess.com/lipinski-rules-for-drug-development/]

- (Open Access) ProTox-II: a webserver for the prediction of toxicity of chemicals. (2018) | Priyanka Banerjee | 1966 Citations. SciSpace. [URL: https://typeset.io/papers/protox-ii-a-webserver-for-the-prediction-of-toxicity-of-2a7g0j1z]

- ProTox-II: a webserver for the prediction of toxicity of chemicals. Oxford Academic. [URL: https://academic.oup.com/nar/article/46/W1/W257/5000942]

- The Trifluoromethyl Advantage: Enhancing Chemical Properties. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-trifluoromethyl-advantage-enhancing-chemical-properties-25397457.html]

- Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules, 26(11), 3321. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8199923/]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11389333/]

- Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066–4072. [URL: https://www.repository.cam.ac.uk/handle/1810/247129]

- In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in molecular biology, 2425, 85–115. [URL: https://link.springer.com/protocol/10.1007/978-1-0716-1960-5_4]

- Pharmacokinetic and toxicity profiles (ADMET) of quinoline derivatives. ResearchGate. [URL: https://www.researchgate.

- pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/pkCSM%3A-Predicting-Small-Molecule-Pharmacokinetic-Pires-Blundell/e54f762a4a2b9e26284e3170d1e551965158e078]

- Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.). bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2021.07.18.452814v1]

- Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Molecules, 30(22), 4789. [URL: https://www.mdpi.com/1420-3049/30/22/4789]

- ADMET predictions. VLS3D.COM. [URL: https://www.vls3d.com/links/pharmacology/adme-tox/admet-predictions/]

- pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00104]

- pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of medicinal chemistry, 58(9), 4066–4072. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4434994/]

- How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes. YouTube. [URL: https://www.youtube.

- SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. YouTube. [URL: https://www.youtube.

- In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology, 2425, 85-115. [URL: https://pubmed.ncbi.nlm.nih.gov/35188629/]

- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [URL: https://www.researchgate.

- Free web servers used for the prediction of ADMET parameters. ResearchGate. [URL: https://www.researchgate.net/figure/Free-web-servers-used-for-the-prediction-of-ADMET-parameters_tbl2_359395240]

- (PDF) Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. ResearchGate. [URL: https://www.researchgate.

- In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. ResearchGate. [URL: https://www.researchgate.net/publication/384970425_In_Silico_Molecular_Docking_and_ADMET_Analysis_of_Quinoline_Compounds_as_Anti-SARS-CoV-2_Agents]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [URL: https://pubmed.ncbi.nlm.nih.gov/38928925/]

- How to use SwissADME?. YouTube. [URL: https://www.youtube.

- Swiss ADME. Scribd. [URL: https://www.scribd.com/document/756857143/Swiss-ADME]

- SwissADME. YouTube. [URL: https://www.youtube.com/hashtag/swissadme]

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 28(19), 6924. [URL: https://www.mdpi.com/1420-3049/28/19/6924]

- Help - SwissADME. Swiss Institute of Bioinformatics. [URL: http://www.swissadme.ch/help.php]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugpatentwatch.com [drugpatentwatch.com]

- 4. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 5. In Silico Tools and Software to Predict ADMET of New Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 16. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 17. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]

- 18. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. [repository.cam.ac.uk]

- 19. [PDF] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures | Semantic Scholar [semanticscholar.org]

- 20. biorxiv.org [biorxiv.org]

- 21. youtube.com [youtube.com]

- 22. scribd.com [scribd.com]

- 23. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Insilico toxicity prediction by using ProTox-II computational tools [ajpt.asmepress.com]

- 25. [PDF] ProTox-II: a webserver for the prediction of toxicity of chemicals | Semantic Scholar [semanticscholar.org]

- 26. (Open Access) ProTox-II: a webserver for the prediction of toxicity of chemicals. (2018) | Priyanka Banerjee | 1966 Citations [scispace.com]

- 27. academic.oup.com [academic.oup.com]

- 28. SwissADME [swissadme.ch]

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Trifluoromethylquinoline Thioethers

Executive Summary